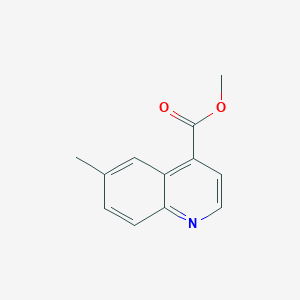

Methyl 6-methylquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-11-10(7-8)9(5-6-13-11)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

LDZREOFREHJKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Physicochemical Properties

Physical Properties

The physical properties of Methyl 6-methylquinoline-4-carboxylate can be inferred from related compounds like Methyl 2-methylquinoline-6-carboxylate and Methyl quinoline-6-carboxylate. athabascau.caresearchgate.net It is expected to be a solid at room temperature with a melting point likely above 100°C. researchgate.net

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C12H11NO2 | - |

| Molecular Weight | 201.22 g/mol | - |

| Appearance | Solid | Comparison with related quinoline (B57606) esters |

| Melting Point | >100 °C | Based on data for Methyl 2-methylquinoline-6-carboxylate (103-105°C) researchgate.net |

| Boiling Point | >300 °C | Based on data for Methyl 2-methylquinoline-6-carboxylate (320.3°C) researchgate.net |

Chemical Properties

The chemical reactivity of this compound is dictated by the quinoline ring and the methyl ester group. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the positions of substitution directed by the existing substituents. The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both acidic and basic conditions.

Comprehensive Structural Elucidation and Purity Assessment Techniques for Methyl 6 Methylquinoline 4 Carboxylate

Advanced Spectroscopic Techniques for Structural Confirmation of Methyl 6-methylquinoline-4-carboxylate

The structural confirmation of this compound is achieved through the application of several advanced spectroscopic methods. These techniques probe the molecular structure at different levels, providing a comprehensive and detailed understanding of its atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily focusing on ¹H (proton) and ¹³C (carbon-13) nuclei.

While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR experiments are indispensable for establishing the complete covalent framework of this compound.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings between adjacent protons, allowing for the tracing of proton networks within the molecule. For instance, it would reveal the connectivity of the aromatic protons on the quinoline (B57606) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are in close proximity in space, which is critical for confirming stereochemistry and through-space interactions.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.8 - 9.0 | 148 - 152 |

| H3 | 7.4 - 7.6 | 118 - 122 |

| H5 | 8.0 - 8.2 | 128 - 132 |

| H7 | 7.5 - 7.7 | 132 - 136 |

| H8 | 7.8 - 8.0 | 125 - 129 |

| 6-CH₃ | 2.4 - 2.6 | 20 - 25 |

| 4-COOCH₃ | 3.9 - 4.1 | 51 - 54 (OCH₃), 165 - 168 (C=O) |

Note: These are predicted chemical shift ranges based on known data for similar quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

In addition to solution-state NMR, solid-state NMR (ssNMR) can be employed to analyze the compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR is a powerful tool for detecting and characterizing these different polymorphic forms by probing the local environment of atoms within the solid lattice, ensuring consistency in the material's properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound. This exact mass measurement is used to determine the elemental composition of the molecule with high confidence. Furthermore, by subjecting the molecule to fragmentation, the resulting mass spectrum reveals a unique pattern of fragment ions. Analysis of these fragments provides valuable information that corroborates the structure determined by NMR spectroscopy and serves as a molecular fingerprint.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₂H₁₁NO₂ + H]⁺ | 202.0863 |

Note: The m/z value represents the mass-to-charge ratio of the protonated molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its various bond vibrations and functional groups.

Key characteristic vibrational bands for this compound include:

A strong absorption band in the IR spectrum around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group.

Aromatic C=C and C=N stretching vibrations within the quinoline ring system, typically appearing in the 1400-1650 cm⁻¹ region.

C-H stretching vibrations for both the aromatic and methyl groups, observed at higher wavenumbers.

C-O stretching vibrations of the ester group.

Table 3: Key Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 |

| C=C/C=N Stretch (Aromatic) | ~1600, ~1500 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | ~2950 |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated quinoline ring system in this compound acts as a chromophore, leading to characteristic absorption bands in the UV region. The wavelength of maximum absorbance (λmax) and the intensity of these bands can be used for quantitative analysis and to characterize the electronic properties of the molecule.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol | ~230, ~315 |

Note: The position and intensity of absorption bands can be influenced by the solvent.

X-ray Diffraction Analysis for Crystalline Structure Determination of this compound

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For a novel or newly synthesized batch of this compound, both single-crystal and powder X-ray diffraction methods would be indispensable for its complete characterization.

Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Stereochemistry

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector. Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

The expected data from such an analysis would be presented in a crystallographic information file (CIF), containing details such as:

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the this compound molecule. |

| Torsion Angles | These define the conformation of the molecule, particularly the orientation of the methyl and methyl carboxylate substituents relative to the quinoline ring. |

This technique would provide irrefutable proof of the compound's molecular structure, including the substitution pattern on the quinoline core, and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for determining the purity of a compound and for isolating it from reaction mixtures or impurities. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be developed.

In a typical setup, the sample would be dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The components of the sample separate based on their relative affinities for the stationary and mobile phases.

A standard HPLC analysis would provide:

Purity Profile: A chromatogram showing the peak of this compound and any impurity peaks. The area of each peak is proportional to the concentration of the corresponding component.

Quantitative Analysis: By using a calibrated standard, the exact amount of the compound in a sample can be determined.

A hypothetical HPLC method and results might look as follows:

| Parameter | Condition |

| Column | e.g., C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 254 nm |

| Retention Time | Specific to the compound under these conditions |

| Purity (Area %) | >99% (for a highly pure sample) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities Identification (if applicable)

If volatile impurities are suspected in the synthesis of this compound, GC-MS is the method of choice. The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the boiling points and interactions of the components with the column's stationary phase.

The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a mass spectrum for each component, which is a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.

Supercritical Fluid Chromatography (SFC) for Highly Efficient Separations

Supercritical Fluid Chromatography is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster and more efficient separations than HPLC for certain compounds. It is particularly well-suited for the analysis and purification of chiral compounds and for separating isomers.

For this compound, SFC could be advantageous for separating it from closely related structural isomers that might be difficult to resolve by HPLC. The use of a chiral stationary phase in SFC would be the definitive method to determine the enantiomeric purity if the compound were chiral.

Thermal Analysis Techniques for Physico-Chemical Behavior and Purity Evaluation

Thermogravimetric Analysis (TGA) is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis provides valuable information about the thermal stability and decomposition characteristics of this compound. By heating the sample at a constant rate, a TGA curve is generated, plotting mass loss against temperature.

Illustrative TGA Data for a Quinoline Derivative:

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 30 - 150 | < 0.5% | Loss of adsorbed moisture/residual solvent |

| 150 - 300 | ~ 1-2% | Minor volatilization or early-stage decomposition |

| > 300 | > 95% | Major decomposition of the compound |

This data is illustrative and based on typical findings for quinoline derivatives; it does not represent experimentally verified data for this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is instrumental in determining various thermal properties, including melting point, glass transitions, and crystallization events. mdpi.com

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides a precise value for the melting point, which is a critical physical constant for compound identification and purity assessment. A broad melting peak might suggest the presence of impurities. Furthermore, DSC can reveal other phase transitions, such as polymorphic transformations, which are important for understanding the solid-state properties of the compound. researchgate.net The high melting points of many quinoline derivatives are indicative of their stable crystal lattice structures. mdpi.com

Illustrative DSC Data for a Quinoline Derivative:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 103 | 105 | 120 |

This data is illustrative and based on typical findings for quinoline derivatives; it does not represent experimentally verified data for this compound.

Elemental Analysis for Compositional Verification of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This experimental data is then compared with the theoretical elemental composition calculated from the compound's molecular formula (C₁₂H₁₁NO₂ for this compound).

A close agreement between the experimentally determined and theoretically calculated percentages provides strong evidence for the compound's identity and purity. mdpi.comsci-hub.se Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound (C₁₂H₁₁NO₂):

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 71.63 | 71.59 |

| Hydrogen (H) | 5.51 | 5.54 |

| Nitrogen (N) | 6.96 | 6.92 |

The experimental data is illustrative and based on typical acceptable deviations for elemental analysis of pure organic compounds.

Computational Chemistry and Theoretical Investigations of Methyl 6 Methylquinoline 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Methyl 6-methylquinoline-4-carboxylate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of different molecular states.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for studying the electronic properties of quinoline (B57606) derivatives. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, can be used to optimize the molecular geometry and analyze the resulting electronic structure. nih.govmdpi.comnih.gov

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key outcome of DFT studies. The spatial distribution and energies of these orbitals are crucial for understanding the molecule's electronic behavior. For instance, in related quinoline systems, the HOMO is often located on the electron-rich parts of the quinoline ring system, while the LUMO is distributed over the electron-accepting regions. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

| Total Energy | -X.XXXX Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -Y.YY eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -Z.ZZ eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | D Debye | Provides insight into the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate predictions of energetic and spectroscopic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be employed for more precise calculations.

For this compound, ab initio calculations could be used to accurately predict properties such as vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental spectra, providing a deeper understanding of the molecule's vibrational modes. Furthermore, high-accuracy energy calculations can be used to determine the relative stabilities of different isomers or conformers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The energies and symmetries of these orbitals are key to predicting the feasibility and outcome of a chemical reaction. researchgate.net

For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, likely the electron-rich positions on the quinoline ring. Conversely, the LUMO would highlight the areas prone to nucleophilic attack, such as the carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

For this compound, an ESP analysis would likely show negative potential (red regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating their Lewis basicity and ability to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly any that could participate in hydrogen bonding. This analysis helps in understanding how the molecule will interact with other molecules, including solvents and biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. rjeid.com

Conformational Space Exploration and Flexibility Studies

MD simulations are particularly useful for exploring the conformational space of flexible molecules. For this compound, the orientation of the methyl ester group relative to the quinoline ring can be investigated. By simulating the molecule's movement over time, it is possible to identify the most stable conformations and the energy barriers between them.

This type of study would reveal the flexibility of the molecule and the preferred spatial arrangement of its functional groups. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and biological activities. The results of an MD simulation can be analyzed to determine the root-mean-square deviation (RMSD) of atomic positions over time, providing a measure of the molecule's structural dynamics. rjeid.com

Solvent Effects on this compound Behavior

The influence of the solvent environment on a molecule's conformation, reactivity, and electronic properties is a critical aspect of computational analysis. While direct studies on this compound are scarce, research on analogous quinoline systems demonstrates the significant impact of solvents.

Theoretical studies, often employing Density Functional Theory (DFT), can model how solvent polarity affects reaction pathways. For instance, in the synthesis of related quinoline carboxylates involving nucleophilic substitution (SN2) reactions, computational models have shown that the reaction rate is accelerated with increasing solvent polarity. nih.gov This is attributed to the stabilization of polar transition states by polar solvent molecules. For this compound, it is theoretically expected that its behavior in reactions and its ground-state conformational stability would be similarly influenced by the solvent medium.

Computational models can predict these effects by using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute. The choice of model depends on the specific property being investigated, with explicit models providing more detailed insight into specific solute-solvent interactions like hydrogen bonding.

Table 1: Illustrative Solvent Properties and Potential Effects on Reaction Rates This table is illustrative and demonstrates the type of data considered in computational solvent effect studies.

| Solvent | Dielectric Constant (ε) | Polarity | Expected Effect on Polar Reactions |

| n-Hexane | 1.88 | Non-polar | Minimal rate acceleration |

| Dichloromethane | 9.08 | Polar aprotic | Moderate rate acceleration |

| Acetone | 21 | Polar aprotic | Significant rate acceleration |

| Dimethylformamide (DMF) | 37 | Polar aprotic | Strong rate acceleration nih.gov |

| Water | 80.1 | Polar protic | Very strong rate acceleration |

Ligand-Protein Interaction Dynamics (for biological target studies)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for studying how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. These methods are crucial for rational drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, docking studies on quinoline derivatives have identified key interactions, such as hydrophobic interactions and hydrogen bonds, that are critical for binding affinity. nih.gov In a study on antibacterial quinoline derivatives, molecular docking revealed ideal binding energies and conformations within the active sites of B. subtilis proteins. nih.gov Similarly, docking simulations of quinoline carboxylate analogs against the Hepatitis B Virus showed their potential as inhibitors. nih.gov For this compound, docking could predict its binding mode, affinity (scoring function), and key interacting amino acid residues in a given protein target.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time (e.g., 100 nanoseconds). nih.gov These simulations model the movements and vibrations of all atoms in the system, offering insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the role of water molecules in the binding site. nih.gov Such simulations would be invaluable for assessing the stability of a potential complex between this compound and a therapeutic target.

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry, particularly quantum mechanics methods like DFT, is instrumental in mapping out the intricate details of chemical reactions. This includes identifying intermediate structures, transition states, and the energy changes along a reaction pathway.

Transition State Identification and Reaction Pathway Mapping for Synthesis

The synthesis of quinolines can often proceed through multi-step reactions like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. sci-hub.se Computational methods can be used to map the entire reaction pathway for the synthesis of this compound.

This process involves:

Reactant and Product Geometry Optimization: Calculating the lowest energy structure for the starting materials and final products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate between a reactant and a product. This structure, the transition state, is a saddle point on the potential energy surface. For complex reactions, multiple intermediates and transition states are identified.

Intrinsic Reaction Coordinate (IRC) Calculation: Once a TS is found, an IRC calculation is performed to confirm that this TS correctly connects the intended reactant and product.

For the synthesis of a substituted quinoline, this would involve modeling key steps such as imine formation, Michael addition, and the final cyclization and aromatization, identifying the specific transition state for each elementary step. chemicalbook.com

Energy Profile Determination for Key Reaction Steps

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are identified, their relative energies can be calculated to construct a potential energy surface (PES) diagram. This diagram provides the activation energy (the energy difference between the reactants and the transition state) for each step.

The activation energy is crucial for understanding reaction kinetics; a lower activation energy corresponds to a faster reaction rate. DFT calculations have been successfully used to interpret the regioselectivity of reactions in quinoline synthesis by comparing the activation energies of different possible pathways. nih.gov For this compound, an energy profile would reveal the rate-determining step of its synthesis and provide a theoretical basis for optimizing reaction conditions, such as temperature or catalyst choice.

Table 2: Illustrative Energy Profile Data for a Hypothetical Two-Step Reaction This table represents typical data generated from DFT calculations for a reaction mechanism study. Energies are relative to the reactants.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Step 1 | +85.0 |

| Intermediate | Stable Intermediate Product | -15.0 |

| TS2 | Transition State for Step 2 | +60.0 |

| Product | Final Product | -50.0 |

In Silico Prediction of Biological Activity and Target Interactions

In silico methods use computational models to predict the biological properties of molecules, thereby accelerating the drug discovery process by prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

The process involves:

Data Collection: A set of quinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is gathered.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of a molecule's structure) are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Using machine learning or statistical methods (like multiple linear regression or gradient boosting), a mathematical equation is developed that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

While no specific QSAR model for this compound has been identified, numerous models for quinoline derivatives have been successfully developed to predict activities such as anticancer, antibacterial, and enzyme inhibition. nih.govresearchgate.netnih.gov A reliable QSAR model could be used to predict the potential biological activity of this compound based on its calculated molecular descriptors.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinolines This table is illustrative of descriptors commonly employed in QSAR modeling.

| Descriptor Class | Example Descriptor | Description | Relevance |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to size and diffusion properties. |

| Topological (2D) | Balaban J index | A graph-based index that describes molecular branching. | Captures information about molecular shape and complexity. nih.gov |

| Geometric (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule accessible to a solvent. | Relates to how the molecule interacts with its environment. |

| Electronic | Dipole Moment | A measure of the net molecular polarity. | Important for electrostatic interactions with a target. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to chemical reactivity and charge transfer. |

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with the binding site of a biological macromolecule, typically a protein or nucleic acid.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on closely related quinoline derivatives highlights the potential biological targets for this class of compounds. For instance, various quinoline derivatives have been investigated for their binding interactions with enzymes like DNA gyrase and phosphoinositide-dependent protein kinase-1 (PDK1). nih.govsemanticscholar.org

In a typical molecular docking study involving a quinoline derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is prepared by optimizing its geometry using computational chemistry software. The docking simulation then places the ligand into the binding site of the protein and calculates the binding energy for different poses. Lower binding energy values typically indicate a more stable protein-ligand complex.

For example, studies on quinoline-4-carboxamide derivatives have shown potent inhibitory activity against PDK1, with calculated binding energies as low as -10.2 kcal/mol. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline core and specific amino acid residues in the protein's active site. nih.gov Similarly, docking studies on other quinoline compounds with Hepatitis B Virus (HBV) capsids have identified them as potential inhibitors of viral replication. nih.govresearchgate.netacademindex.com These findings suggest that this compound could be a candidate for docking studies against these and other relevant biological macromolecules to explore its therapeutic potential.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Derivative Class | Biological Target | Key Findings |

| Quinoline-4-carboxamides | PDK1 | Binding energy of -10.2 kcal/mol, indicating strong potential inhibition. nih.gov |

| Various Quinolines | DNA Gyrase | Binding energies ranging from –6.0 to –7.33 kcal/mol, suggesting potential antibacterial activity. semanticscholar.org |

| Thioquinoline-3-carboxylates | Hepatitis B Virus (HBV) | Identified as potent inhibitors of HBV replication through docking simulations. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are then used as 3D queries to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening.

A pharmacophore model for quinoline-4-carboxylate (B1235159) derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. The development of such a model can be ligand-based, using a set of known active molecules, or structure-based, derived from the interactions observed in a protein-ligand crystal structure.

For example, a pharmacophore model was successfully developed for a series of quinoline derivatives to identify selective inhibitors of Phosphodiesterase 4B (PDE4B). This five-point model was then used to screen a database, leading to the identification of potent and selective new inhibitors. Similarly, structure-activity relationship studies on quinoline-4-carboxylic acid derivatives with antiplasmodial activity have been used to understand the key features required for biological function, which can form the basis of a pharmacophore model. nih.gov

By establishing a pharmacophore based on the this compound scaffold, it would be possible to virtually screen vast libraries of compounds to identify novel molecules with potentially similar or improved biological activities. The hits from this virtual screening could then be subjected to molecular docking studies for further refinement before being prioritized for chemical synthesis and biological testing.

Crystal Structure Prediction (CSP) and Polymorphism Studies of this compound

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a compound from its molecular diagram alone. This is particularly useful for identifying potential polymorphs—different crystalline forms of the same compound—which can have distinct physical properties such as solubility and stability.

Studies on derivatives like Phenyl quinoline-2-carboxylate have detailed their crystallographic parameters, including space group and unit cell dimensions. researchgate.netbohrium.comdoaj.orgdntb.gov.ua For instance, Phenyl quinoline-2-carboxylate crystallizes in the monoclinic space group P21/c. researchgate.netbohrium.comdoaj.orgdntb.gov.ua The analysis of these structures often reveals details about molecular conformation, such as the twist angle between the quinoline ring system and its substituents. researchgate.netbohrium.comdoaj.orgdntb.gov.ua

Table 2: Crystallographic Data for Selected Quinoline Carboxylate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Phenyl quinoline-2-carboxylate (I) | C₁₆H₁₁NO₂ | Monoclinic | P21/c | 14.7910 | 5.76446 | 28.4012 | 99.043 |

| 2-Methoxyphenyl quinoline-2-carboxylate (II) | C₁₇H₁₃NO₅ | Monoclinic | P21/n | 9.6095 | 10.8040 | 13.2427 | 102.012 |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | Monoclinic | P21/c | 4.0161 | 17.850 | 15.891 | 96.13 |

Data sourced from references nih.govresearchgate.netbohrium.comdoaj.orgdntb.gov.ua.

Spectroscopic Data Prediction and Validation Using Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. rsc.org These theoretical predictions are invaluable for validating experimentally obtained data and for aiding in the structural elucidation of new compounds.

For a molecule like this compound, DFT calculations can be performed to optimize its geometry and then compute its vibrational frequencies (for IR spectra) and chemical shifts (for NMR spectra). The calculated spectra can then be compared with experimental results. For example, the computed 1H and 13C NMR chemical shifts for various quinoline derivatives have shown good agreement with experimental data, helping to confirm their synthesized structures. nih.govrsc.org

Furthermore, DFT is used to investigate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.comdoaj.orgdntb.gov.uarsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical reactivity and can be correlated with the electronic transitions observed in its UV-Vis spectrum. researchgate.netbohrium.comdoaj.orgdntb.gov.ua While experimental spectra for this compound are not detailed in the reviewed literature, spectral data for the parent compound, 6-methylquinoline (B44275), are available and could serve as a basis for validating computational predictions for its carboxylated derivative. chemicalbook.comnih.gov

Biological Activity Profiling and Mechanistic Studies of Methyl 6 Methylquinoline 4 Carboxylate Excluding Human Clinical Data

Antimicrobial Activity Investigations of Methyl 6-methylquinoline-4-carboxylate

There is no available information regarding the antimicrobial activity of this compound.

Antibacterial Efficacy Against Specific Gram-Positive Bacterial Strains (In Vitro)

No studies were found that investigated the in vitro antibacterial efficacy of this compound against any Gram-positive bacterial strains.

Antibacterial Efficacy Against Specific Gram-Negative Bacterial Strains (In Vitro)

No studies were found that investigated the in vitro antibacterial efficacy of this compound against any Gram-negative bacterial strains.

Antifungal Efficacy Against Key Fungal Pathogens (In Vitro)

No studies were found that investigated the in vitro antifungal efficacy of this compound against any key fungal pathogens.

Biofilm Inhibition and Disruption Studies

There are no published studies on the ability of this compound to inhibit or disrupt microbial biofilms.

Mechanistic Investigations of Antimicrobial Action (e.g., cell wall synthesis inhibition, DNA gyrase)

Due to the absence of any demonstrated antimicrobial activity, there have been no mechanistic investigations into how this compound might exert such effects.

Anticancer Potential Evaluation of this compound

There are no published research findings on the anticancer potential of this compound.

Cytotoxicity and Antiproliferative Assays Against Diverse Cancer Cell Lines (In Vitro)

While no specific data on the cytotoxicity of this compound is available, the broader class of quinoline (B57606) derivatives has been the subject of numerous investigations for anticancer properties. Various analogues have demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines.

For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. One of the most potent compounds, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, displayed significant cytotoxic activity at sub-micromolar concentrations against several tumor cell lines. nih.gov

Similarly, a series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated for their anti-inflammatory and potential anticancer activities. nih.gov Furthermore, certain 5-methyl-5H-indolo[2,3-b]quinoline analogs have shown considerable DNA intercalation capacities and anticancer effects. nih.gov One such derivative, 11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline, exhibited cytotoxic activity against HepG2, HCT-116, MCF-7, and A549 cancer cell lines with IC₅₀ values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov

It is important to reiterate that these findings are for related quinoline structures and not for this compound.

Apoptosis Induction and Programmed Cell Death Pathways

There is no specific information available regarding the ability of this compound to induce apoptosis. However, apoptosis induction is a common mechanism of action for many cytotoxic quinoline derivatives.

For example, the 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative, mentioned previously for its cytotoxicity, was found to induce apoptosis in HL-60 and H460 cells. This was confirmed by morphological changes observed through Hoechst staining and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

Another study on novel quinoline-based analogues of combretastatin (B1194345) A-4 demonstrated their ability to induce apoptosis. One of the compounds, at concentrations of 50 and 250 nM, induced apoptotic cell death in MCF-7 cells, as detected by Annexin V/PI staining and flow cytometry. nih.gov The pro-apoptotic activity of these compounds highlights a potential mechanism for their anticancer effects.

Cell Cycle Arrest Mechanisms in Cancer Cells

Specific studies on the effect of this compound on cell cycle progression in cancer cells have not been reported. However, the induction of cell cycle arrest is a well-documented anticancer mechanism for various quinoline compounds.

The potent cytotoxic derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was shown to cause cell cycle arrest in the G2/M phase in both HL-60 and H460 cancer cell lines. nih.gov This arrest prevents cancer cells from dividing and proliferating. The ability of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors to induce cell cycle arrest is a cornerstone of some cancer therapies. nih.gov While not directly studied for the compound , this mechanism is prevalent among anticancer agents.

Inhibition of Cancer-Related Enzymes and Signaling Pathways (e.g., kinases, topoisomerases)

There is no available data on the specific enzymatic or signaling pathway inhibition by this compound. However, the quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, including enzymes involved in cancer progression.

Quinoline-based compounds have been shown to inhibit diverse enzymes that act on DNA, such as DNA methyltransferases (DNMTs). nih.gov For instance, certain quinoline analogs demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.

Furthermore, other quinoline derivatives have been investigated as inhibitors of other cancer-related enzymes. For example, some quinoline-4-carboxylic acid derivatives have been studied as potential inhibitors of human topoisomerase IIα (hTopoIIα), an enzyme crucial for DNA replication and chromosome segregation. sigmaaldrich.com

Anti-angiogenic Activity Evaluation

There are no specific studies evaluating the anti-angiogenic activity of this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In Vivo Efficacy Studies in Murine Tumor Models (Animal Studies)

No in vivo efficacy studies of this compound in murine tumor models have been found in the scientific literature. Such studies are essential to translate in vitro findings into potential therapeutic applications.

For context, a study on a quinoline-4-carboxamide derivative demonstrated in vivo efficacy in a P. berghei malaria mouse model, showcasing the potential of the quinoline scaffold for in vivo activity, albeit in a different disease context. nih.govnih.govresearchgate.net Another study investigated non-nucleoside O6-methylguanine-DNA methyltransferase (MGMT) inhibitors in combination with alkylating chemotherapy in mice with spontaneous tumors, demonstrating enhanced tumor growth inhibition. nih.gov These studies underscore the potential for in vivo activity of quinoline-based compounds, but specific data for this compound in cancer models is absent.

Anti-inflammatory and Immunomodulatory Effects of this compound

There is no direct research on the anti-inflammatory or immunomodulatory effects of this compound. However, the quinoline core is present in compounds that exhibit such activities.

For example, 6-methylcoumarin, a structurally related compound, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It reduced the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and decreased the expression of pro-inflammatory cytokines. nih.gov The mechanism was linked to the regulation of MAPK and NF-κB signaling pathways. nih.gov

Additionally, a review on methyl canthin-6-one-2-carboxylate highlights its potential as a modulator of the NLRP3 inflammasome, a key component of the inflammatory response, in the context of rheumatoid arthritis. nih.gov These examples suggest that compounds with a methylated heterocyclic core can have immunomodulatory and anti-inflammatory properties, but this remains to be investigated for this compound.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, iNOS)

There is currently no specific data available from preclinical studies detailing the direct inhibitory effects of this compound on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS). Research in this area would be necessary to ascertain whether this compound possesses any intrinsic anti-inflammatory properties through the modulation of these enzymatic pathways.

Modulation of Cytokine and Chemokine Production

Detailed studies on the direct influence of this compound on the production of cytokines and chemokines are not found in the current body of scientific literature. The patent that mentions this compound is focused on developing immunomodulators that could affect chemotaxis, a process driven by chemokines like CCL19 and CCL21, which are ligands for the CCR7 receptor. google.com This suggests that the downstream products synthesized from this compound may be designed to modulate these signaling pathways, but there is no evidence to suggest that the initial compound has this activity itself.

Cellular Pathway Investigations (e.g., NF-κB)

Investigations into the effects of this compound on specific cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, have not been reported. The NF-κB pathway is a critical regulator of the inflammatory response, and its modulation is a common target for anti-inflammatory drug development. The context of its use in synthesizing immunomodulators for autoimmune diseases points to the possibility that its derivatives might interact with such pathways, but direct evidence for this compound is absent.

Enzyme Inhibition and Receptor Binding Studies for this compound

Specific Enzyme Inhibition Kinetics and Mechanism (e.g., acetylcholinesterase, monoamine oxidase)

There are no available studies that report on the specific enzyme inhibition kinetics or mechanisms of this compound against enzymes such as acetylcholinesterase or monoamine oxidase. The patent literature does indicate its use in synthesizing compounds that may inhibit Coagulation Factor XIIa, which plays a role in inflammation. google.com However, this inhibitory action is attributed to the final, more complex molecules, and not to this compound itself.

Receptor Ligand Binding Assays and Affinity Determination

No data from receptor ligand binding assays for this compound are publicly available. Consequently, its affinity for any specific biological receptors has not been determined. The development of immunomodulators from this compound, as mentioned in patent literature, is aimed at processes involving chemokine receptors like CCR7, but direct binding studies on the parent compound have not been published. google.com

Antiviral Activity Profiling (if applicable)

Currently, there is no scientific literature available that has investigated or reported on the antiviral activity of this compound. Therefore, its profile in this therapeutic area remains uncharacterized.

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

There are no available research findings on the potential antiparasitic effects of this compound. While the quinoline core is a well-known pharmacophore in many antiparasitic drugs, the specific activity of this derivative has not been reported.

In Vivo Pharmacological Models for Efficacy Assessment (Animal Studies Only)

Disease Models (e.g., infection models, neurological models)

No in vivo studies using animal models to assess the efficacy of this compound in any disease state have been documented in the scientific literature.

Biodistribution and Metabolism in Animal Tissues

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal tissues is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 6 Methylquinoline 4 Carboxylate Analogs

Design Principles for Methyl 6-methylquinoline-4-carboxylate Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles, including computational modeling and combinatorial synthesis to explore a wide chemical space efficiently.

Rational Design Based on Computational Predictions

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in the rational design of novel this compound analogs. These in silico techniques allow for the prediction of biological activity and the elucidation of binding modes with therapeutic targets, thereby guiding the synthesis of more potent and selective compounds.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinoline (B57606) derivatives, these models have been successfully employed to predict inhibitory activity against various targets, including cancer-related proteins like P-glycoprotein and viral replication. nih.govresearchgate.net For instance, a QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication revealed a strong correlation, with a squared correlation coefficient (r²) of 0.913 for the training set and 0.889 for the test set, indicating the high predictive power of the model. researchgate.net Such models can help in prioritizing the synthesis of this compound analogs with desired electronic and steric features for enhanced activity.

Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. For example, docking studies of quinoline derivatives with DNA gyrase have shown minimum binding energies ranging from -6.0 to -7.33 kcal/mol, suggesting a potential mechanism of antibacterial action. researchgate.net In the context of this compound, docking could be used to predict how modifications to the quinoline ring or the ester group would affect binding to a specific enzyme or receptor active site.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large libraries of related compounds, which is essential for systematic SAR exploration. Solid-phase and solution-phase parallel synthesis are common techniques used to generate diverse sets of quinoline derivatives. nih.govacs.org

For instance, a solid-phase synthesis protocol has been developed for N-biphenylyl quinoline carboxamides, where a 4-bromo-2-nitrobenzoic acid was attached to a Wang resin, followed by reduction and acylation with quinoline-2- or quinoline-6-carbonyl chloride. nih.gov This approach allows for the introduction of a wide variety of substituents on the biphenyl (B1667301) ring through Suzuki coupling, leading to a library of analogs for screening. A similar strategy could be adapted for this compound to explore a wide range of substituents on different parts of the molecule.

Virtual screening of quinoline-based libraries against therapeutic targets is another efficient strategy. A study reported the virtual screening of a library of over one hundred quinoline drugs against SARS-CoV-2 targets, identifying potential inhibitors of viral entry and replication. nih.gov This highlights the potential of screening large, diverse libraries of this compound analogs to identify novel bioactive compounds.

Systematic Chemical Modification Strategies and Their Impact on Activity/Properties

The biological activity and physicochemical properties of this compound can be finely tuned through systematic chemical modifications at various positions of the molecule.

Substituent Effects on the Quinoline Ring System

The nature and position of substituents on the quinoline ring play a crucial role in determining the biological activity of its derivatives. The methyl group at the 6-position of the parent compound is a key feature, and its influence, along with other substituents, has been a subject of SAR studies.

Research on quinoline derivatives has shown that the introduction of different groups on the benzene (B151609) portion of the quinoline ring can significantly modulate their anticancer and antiviral activities. For example, in a series of 2-arylquinolines, C-6 substituted derivatives displayed compelling selective anticancer properties. elsevierpure.com The presence of a methyl group at the C-6 position of chromone-linked quinoline derivatives was found to result in significantly higher acetylcholinesterase/butyrylcholinesterase inhibitory activity compared to a methoxy (B1213986) group at the same position. nih.gov

The electronic properties of the substituents are also critical. While both electron-donating and electron-withdrawing groups can be beneficial depending on the target, a detailed analysis is necessary for each case. For instance, in a study of substituted quinolines as anti-breast cancer agents, the presence of a methoxy group at the 6-position was a common feature among the active compounds. austinpublishinggroup.com

Below is a table summarizing the effect of various substituents on the quinoline ring from different studies, which can be extrapolated to hypothesize the impact on this compound analogs.

| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity/Property | Reference |

| Chromone-linked quinolines | 6 | Methyl | Higher AChE/BChE inhibitory activity compared to methoxy | nih.gov |

| 2-Arylquinolines | 6 | Various | Displayed selective anticancer properties | elsevierpure.com |

| 8-Amino-5-(aryloxy)-quinolines | 6 | Methoxy | Present in active anti-breast cancer compounds | austinpublishinggroup.com |

| Quinoline-4-carboxylic acid analogs | 6 | Fluoro | Potent antiviral activity (in combination with other substitutions) | nih.gov |

Modifications at the Ester Moiety and Their Consequences

The ester group at the 4-position of this compound is a key site for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. Hydrolysis of the ester to the corresponding carboxylic acid is a common metabolic pathway, and this conversion can have a profound impact on activity.

In many cases, the carboxylic acid form is the active species, particularly for targets that have a binding pocket accommodating a negatively charged group. For example, in the case of quinoline-4-carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group forms crucial interactions with the enzyme's active site. nih.gov However, the ester form can act as a prodrug, improving membrane permeability and cellular uptake, after which it is hydrolyzed intracellularly to the active carboxylic acid.

Conversely, converting the carboxylic acid to an ester or amide can sometimes lead to more stable compounds with different activity profiles. For instance, in a series of ABCG2 modulators, replacement of a labile benzanilide (B160483) group with a more stable biphenyl system was successful, but the ester group in the new series was prone to hydrolysis, leading to the inactive carboxylic acid. nih.gov

The following table illustrates the consequences of modifying the carboxylate/ester group in quinoline derivatives.

| Parent Compound | Modification | Resulting Moiety | Consequence | Reference |

| Quinoline-4-carboxylic acid | Esterification | Methyl Ester | Can act as a prodrug, improving permeability | nih.gov |

| Quinoline-4-carboxylic acid | Amidation | Substituted Amide | Can alter binding and activity profile | austinpublishinggroup.com |

| Benzanilide-based ABCG2 modulator with ester | Hydrolysis | Carboxylic Acid | Inactivation of the compound | nih.gov |

Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar steric and electronic properties, but potentially improved metabolic stability, toxicity profile, or target affinity.

In the context of the quinoline ring system, nitrogen atoms can be introduced to create bioisosteric scaffolds like quinazoline (B50416) or other condensed heterocyclic systems. For example, the replacement of a carbon with a sulfur atom in quinazoline derivatives has been explored to develop novel anti-inflammatory agents. nih.gov

For the carboxylic acid moiety at the 4-position, a variety of bioisosteres have been investigated. These include tetrazoles, sulfonamides, and other acidic heterocycles. drughunter.com Tetrazoles, for instance, are common carboxylic acid bioisosteres that often exhibit similar acidity but can offer improved metabolic stability and different binding interactions. The choice of a bioisostere depends on the specific therapeutic target and the desired physicochemical properties. The replacement of a carboxylic acid with a bioisostere can significantly impact a compound's lipophilicity and membrane permeability. semanticscholar.org

A hypothetical application of bioisosteric replacement for this compound could involve replacing the ester group with a tetrazole to potentially enhance metabolic stability while maintaining the necessary acidic character for biological activity.

The table below provides examples of bioisosteric replacements for key functional groups found in quinoline derivatives.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar acidity | drughunter.com |

| Carboxylic Acid | Sulfonamide | Altered acidity, potential for different interactions | drughunter.com |

| Benzanilide | Biphenyl | Increased metabolic stability | nih.gov |

| Quinoline | Quinazoline | Modified electronic properties and binding | nih.gov |

SAR Elucidation for Specific Biological Targets of this compound Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. For derivatives of this compound, understanding these relationships is paramount for the rational design of potent and selective modulators of biological targets.

In the absence of a known 3D structure of a biological target, ligand-based drug design strategies are invaluable. Pharmacophore modeling, a cornerstone of this approach, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active this compound analogs, a pharmacophore model could be generated. This model would typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For instance, a hypothetical pharmacophore model for a series of this compound derivatives with activity against a particular kinase might include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the carboxylate oxygen.

A hydrophobic feature associated with the 6-methyl group.

This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of newly designed analogs and guiding their optimization.

In a QSAR study of this compound derivatives, a range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that relates these descriptors to the observed biological activity.

For example, a QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov It was found that electron-donating groups like methyl at certain positions could decrease activity, while electron-withdrawing groups like chloro and bromo increased it. nih.gov A similar approach for this compound analogs could yield a predictive model to guide the synthesis of more potent compounds.

A hypothetical QSAR model might take the form of the following equation:

pIC50 = c0 + c1logP + c2LUMO + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.

| Descriptor | Role in Activity Prediction |

| logP | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |

| LUMO | The energy of the Lowest Unoccupied Molecular Orbital, which can be related to the molecule's ability to accept electrons in interactions with the target. |

| Molar Refractivity (MR) | A measure of the molecule's volume and polarizability, indicating potential steric interactions with the binding site. |

When the three-dimensional structure of the biological target is available, for instance through X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking candidate ligands into the binding site of the target protein to predict their binding orientation and affinity.

For this compound analogs, if the target were, for example, a specific enzyme, SBDD could be employed to design derivatives that form optimal interactions with the active site. For instance, the quinoline nitrogen might act as a hydrogen bond acceptor, while the 6-methyl group could fit into a hydrophobic pocket. The carboxylate group could be modified to form salt bridges with positively charged amino acid residues.

A study on BET bromodomain inhibitors utilized this approach, where the modification of a core structure with different substituents was guided by their fit into the WPF hydrophobic pocket of the BRD4 protein. acs.org This led to the design of compounds with significantly improved binding affinities. acs.org

| Structural Modification | Rationale based on SBDD |

| Substitution at position 2 | To explore interactions with a specific sub-pocket of the binding site. |

| Ester to Amide Conversion | To introduce a hydrogen bond donor and alter the electronic profile. |

| Variation of the 6-substituent | To probe the size and nature of a hydrophobic pocket. |

SPR Studies for Material Science and Analytical Applications of this compound Analogs

Beyond their biological potential, quinoline derivatives are of interest in material science and analytical chemistry due to their unique optical and electrochemical properties. Structure-Property Relationship (SPR) studies aim to understand how modifications to the this compound scaffold can tune these properties for specific applications.

The extended π-system of the quinoline ring endows these molecules with inherent fluorescence. The absorption and emission wavelengths, as well as the fluorescence quantum yield, can be systematically altered by chemical modifications.

Introducing electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) at various positions on the quinoline ring can significantly shift the absorption and emission maxima. For instance, extending the conjugation of the π-system by adding further aromatic rings would likely lead to a bathochromic (red) shift in both absorption and emission. The nature and position of substituents can also influence the quantum yield by affecting the rates of non-radiative decay pathways.

| Substituent at C2 | Expected Effect on Absorption Maxima (λmax) | Expected Effect on Fluorescence Quantum Yield (ΦF) |

| -H (unsubstituted) | Baseline λmax | Moderate ΦF |

| -NH2 (electron-donating) | Red-shift | Potential increase |

| -NO2 (electron-withdrawing) | Blue-shift or Red-shift depending on position | Potential decrease (quenching) |

| -Phenyl (extended conjugation) | Significant red-shift | Variable, depends on planarity |

The electrochemical behavior of this compound analogs, specifically their oxidation and reduction potentials, can also be modulated through structural changes. These properties are critical for applications such as organic light-emitting diodes (OLEDs), sensors, and redox-active materials.

The introduction of electron-donating groups generally lowers the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups make the molecule more susceptible to reduction by lowering its reduction potential. These modifications directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). QSAR studies on dequalinium (B1207927) analogues, which contain a quinoline ring, have shown a correlation between blocking potency and the energy of the LUMO (ELUMO). nih.gov

| Substituent at C7 | Effect on HOMO Energy | Effect on LUMO Energy | Expected Change in Redox Potential |

| -H (unsubstituted) | Baseline | Baseline | Baseline |

| -OCH3 (electron-donating) | Increase | Minor change | Lower oxidation potential |

| -CF3 (electron-withdrawing) | Decrease | Decrease | Higher oxidation potential, lower reduction potential |

By systematically exploring these SAR and SPR principles, researchers can rationally design novel this compound analogs with tailored biological activities and physicochemical properties for a wide array of applications.

Enhancing Thermal and Chemical Stability through Derivatization

The stability of quinoline derivatives is a critical parameter, influencing their shelf-life, processing conditions, and in vivo performance. Derivatization of the core structure of this compound offers a powerful strategy to modulate these properties. The introduction of specific functional groups can significantly impact both thermal and chemical robustness through a combination of electronic and steric effects.

Thermal Stability:

The thermal stability of quinoline compounds is often assessed by techniques such as thermogravimetric analysis (TGA), which determines the temperature at which a compound begins to decompose. Research on substituted quinolines suggests that the nature and position of substituents play a pivotal role in their thermal behavior. For instance, the introduction of strong electron-withdrawing groups at the 6-position of the quinoline ring has been shown to enhance the physical stability of the molecule. researchgate.net This stabilization can be attributed to the increased intermolecular interactions arising from the electronic delocalization within the π-system of the aromatic ring. researchgate.net

Illustrative Data on Thermal Stability of Quinoline Analogs:

| Compound/Analog | Substituent(s) | Observed Thermal Decomposition Trend | Rationale |

| Quinoline | None | Baseline | - |

| 6-Nitroquinoline | -NO₂ (electron-withdrawing) | Increased stability | Enhanced intermolecular interactions and resonance stabilization. researchgate.net |

| 6-Aminoquinoline | -NH₂ (electron-donating) | Decreased stability | Altered electronic distribution, potentially weakening certain bonds. |

| 2,4-Dichloro-8-methylquinoline | -Cl (electron-withdrawing), -CH₃ (electron-donating) | Increased stability | The strong inductive effect of chlorine atoms outweighs the effect of the methyl group, leading to overall stabilization. |

Chemical Stability:

The chemical stability of this compound, particularly the hydrolytic stability of the ester group, is crucial for its application in various environments. The rate of hydrolysis of the ester can be significantly influenced by the electronic nature of the substituents on the quinoline ring.

Studies on the hydrolysis of quinoline-boranes have demonstrated that substituents at the 3-, 4-, and 6-positions exert their influence primarily through electronic induction. In the case of this compound, the electron-donating methyl group at the 6-position would be expected to slightly decrease the rate of acid-catalyzed hydrolysis by destabilizing the positively charged transition state. Conversely, in base-catalyzed hydrolysis, the methyl group would slightly increase the rate by stabilizing the partial positive charge on the carbonyl carbon.

Furthermore, steric hindrance around the ester group can play a significant role in its hydrolytic stability. researchgate.net Replacing the methyl group of the ester with a bulkier alkyl group, such as a tert-butyl group, would sterically shield the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thereby increasing its hydrolytic stability.

Illustrative Data on Hydrolytic Stability of Ester Analogs:

| Ester Analog | Alcohol Moiety | Expected Relative Rate of Hydrolysis | Rationale |

| Methyl quinoline-4-carboxylate (B1235159) | Methanol (B129727) | Baseline | - |

| Ethyl quinoline-4-carboxylate | Ethanol | Slightly slower | Minor increase in steric hindrance. |

| Isopropyl quinoline-4-carboxylate | Isopropanol | Moderately slower | Increased steric hindrance. |

| tert-Butyl quinoline-4-carboxylate | tert-Butanol | Significantly slower | Substantial steric shielding of the carbonyl group. researchgate.net |

Relationship Between Molecular Structure and Self-Assembly Behavior

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded aggregates is a key principle in supramolecular chemistry and materials science. The self-assembly of this compound analogs is governed by a delicate interplay of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. The specific arrangement of these molecules in the solid state or in solution can lead to the formation of diverse supramolecular architectures with unique properties.

The planar aromatic nature of the quinoline ring makes it highly conducive to π-π stacking interactions. nih.gov The presence and position of substituents can significantly modulate the strength and geometry of these interactions. The methyl group at the 6-position of this compound can influence stacking by affecting the electronic distribution and steric profile of the quinoline ring. Studies on pyrimidines have shown that a methyl group in the 5-position increases molecular polarizability, thereby enhancing base stacking. nih.gov A similar effect could be anticipated for the 6-methyl group in the quinoline system.

The ester functionality at the 4-position introduces a polar component to the molecule, capable of participating in dipole-dipole interactions and potentially acting as a hydrogen bond acceptor. Derivatization of this ester group can profoundly alter the self-assembly behavior. For instance, conversion of the ester to an amide would introduce a hydrogen bond donor (N-H), leading to the formation of strong and directional hydrogen-bonded networks, which could drive the formation of one-dimensional tapes or two-dimensional sheets.

A study on a different quinoline derivative demonstrated its ability to act as a gelator, forming stable organogels in various solvents. rsc.org This self-assembly into a fibrous network was driven by a combination of intermolecular forces, leading to different surface wettabilities of the resulting structures. rsc.org This highlights how subtle changes in molecular structure can lead to dramatic differences in macroscopic properties arising from self-assembly.

Illustrative Data on Self-Assembly of Quinoline Analogs:

| Analog Structure | Key Intermolecular Interactions | Resulting Supramolecular Structure |

| This compound | π-π stacking, dipole-dipole interactions | Likely to form stacked columnar or herringbone structures in the solid state. |

| 6-Methylquinoline-4-carboxylic acid | Hydrogen bonding (COOH dimer), π-π stacking | Formation of hydrogen-bonded dimers which then stack into larger assemblies. |

| N-Alkyl-6-methylquinoline-4-carboxamide | Hydrogen bonding (N-H···O=C), π-π stacking | Potential for one-dimensional hydrogen-bonded chains or tapes. |

| 6-Methylquinoline-4-carboxylate with long alkyl chain ester | van der Waals interactions, π-π stacking | May exhibit liquid crystalline behavior due to the combination of rigid aromatic core and flexible alkyl chains. |

Advanced Applications of Methyl 6 Methylquinoline 4 Carboxylate Beyond Biological Contexts

Catalysis and Organocatalysis Utilizing Methyl 6-methylquinoline-4-carboxylate and its Derivatives